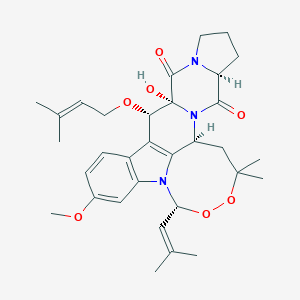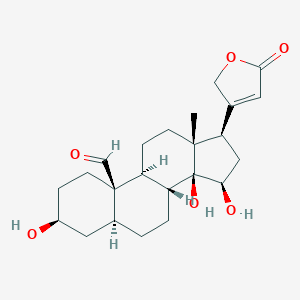![molecular formula C22H23IN2O2 B079919 Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) CAS No. 14934-37-3](/img/structure/B79919.png)
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a derivative of benzoxazole, a heterocyclic organic compound. It is a yellowish powder that is commonly used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is not fully understood. However, it is believed to work by binding to specific biological molecules, such as proteins and nucleic acids, and causing them to fluoresce. This fluorescence can then be detected and used to study various biological processes.
Effets Biochimiques Et Physiologiques
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or harmful to cells or organisms at the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its high sensitivity and specificity for detecting various biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in scientific research. One potential application is in the development of new diagnostic tools for detecting various diseases, including cancer and infectious diseases. Another potential direction is in the development of new therapies for treating cancer and other diseases using photodynamic therapy. Finally, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) could be used in the development of new imaging techniques for studying various biological processes in living cells and organisms.
Conclusion
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a unique compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules and as a photosensitizer for photodynamic therapy. While its mechanism of action is not fully understood, it is believed to work by binding to specific biological molecules and causing them to fluoresce. Despite its high cost, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has several advantages for use in scientific research, including its high sensitivity and specificity. There are also several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in the development of new diagnostic tools, therapies, and imaging techniques.
Méthodes De Synthèse
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) can be synthesized through a multi-step process. The first step involves the synthesis of 3-ethyl-2-(3H)-benzoxazolone, which is then reacted with 2,3-dimethylbutadiene to form 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1).
Applications De Recherche Scientifique
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. It can also be used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propriétés
Numéro CAS |
14934-37-3 |
|---|---|
Nom du produit |
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) |
Formule moléculaire |
C22H23IN2O2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SQLIGCYCXRHPLT-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-] |
SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)








